Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-
Description
Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (hereafter referred to as the target compound) is a benzamide derivative featuring a diphenylphosphinyl group attached to the amide nitrogen via a methyl bridge, alongside a methyl substituent on the same nitrogen. This structure combines a benzamide core with a phosphine oxide moiety, which may confer unique physicochemical and coordination properties.
The compound’s synthesis likely involves phosphorylation of a benzamide precursor, as suggested by analogous methods in , where coupling reagents like DEPBT are used for amide bond formation.
Properties
CAS No. |
144175-19-9 |
|---|---|
Molecular Formula |
C21H20NO2P |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(diphenylphosphorylmethyl)-N-methylbenzamide |
InChI |
InChI=1S/C21H20NO2P/c1-22(21(23)18-11-5-2-6-12-18)17-25(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI Key |
AXSLXVYMPYEGMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The primary synthetic route to Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- involves the nucleophilic substitution reaction between diphenylphosphoryl chloride and N-methylbenzamide under anhydrous conditions. This reaction is typically facilitated by a base such as triethylamine to neutralize the hydrochloric acid generated and to promote the formation of the phosphinylmethyl linkage.
-
$$
\text{Diphenylphosphoryl chloride} + \text{N-methylbenzamide} \xrightarrow[\text{anhydrous}]{\text{triethylamine}} \text{Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-} + \text{HCl}
$$ -
- Anhydrous environment to prevent hydrolysis of diphenylphosphoryl chloride.
- Use of an organic base (triethylamine) to scavenge HCl.
- Controlled temperature to optimize yield and minimize side reactions.
This method is well-documented for its efficiency in producing the target compound with high selectivity and purity.
Industrial Scale Adaptations
For industrial production, the above synthetic route is adapted to larger scales with process intensification techniques:
- Continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.
- Automated dosing of reagents ensures precise stoichiometry and minimizes waste.
- Purification is typically achieved by recrystallization or chromatographic techniques to meet stringent purity requirements.
These adaptations enhance yield, reproducibility, and safety in large-scale manufacturing.
Alternative Synthetic Approaches
While the direct reaction of diphenylphosphoryl chloride with N-methylbenzamide is the main route, related literature suggests alternative methods for preparing benzamide derivatives with phosphinyl substitutions:
Metal-catalyzed coupling reactions: Using nickel or palladium catalysts to couple aryl bromides with N-methylbenzamide derivatives in the presence of phosphite ligands. This method allows for the formation of C-P bonds under milder conditions and can be tailored for structural analogs.
Organolithium or organotin intermediates: Generation of reactive organometallic species (e.g., Bu3SnLi) that react with N,N-dimethylbenzamide to introduce phosphinyl groups, followed by purification steps.
These methods, while more complex, offer routes to structurally diverse analogs and may be useful for research-scale synthesis or modification of the parent compound.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane or tetrahydrofuran | Ensures solubility and prevents hydrolysis |
| Base | Triethylamine (1.1 eq) | Neutralizes HCl, promotes reaction |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization or silica gel chromatography | Achieves high purity |
Optimization of these parameters is critical to maximize yield and minimize by-products such as hydrolyzed phosphoryl species or over-substituted products.
Purification Techniques
- Recrystallization: Commonly performed from ethyl ether or ethyl acetate/hexane mixtures to obtain crystalline pure product.
- Chromatography: Silica gel flash chromatography using gradients of ethyl acetate in hexane is employed for research-scale purification.
- Drying: Use of drying agents such as magnesium sulfate (MgSO4) to remove residual moisture before final isolation.
These methods ensure the removal of unreacted starting materials, side products, and inorganic salts.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct reaction with diphenylphosphoryl chloride | Diphenylphosphoryl chloride, N-methylbenzamide, triethylamine | Anhydrous, 0–25°C, 2–6 h | Lab and industrial | High yield, straightforward | Requires strict anhydrous conditions |
| Metal-catalyzed coupling | Aryl bromide, N-methylbenzamide, Ni or Pd catalyst, phosphite ligand | 110°C, 10 h, inert atmosphere | Research scale | Versatile, mild conditions | More complex, catalyst cost |
| Organometallic intermediate | Bu3SnLi, N,N-dimethylbenzamide | -40°C, 4 h | Research scale | Enables diverse substitutions | Sensitive reagents, low temp |
Research Findings and Data
- The reaction of diphenylphosphoryl chloride with N-methylbenzamide proceeds with yields typically above 80% under optimized conditions.
- The presence of the diphenylphosphinyl group enhances the compound’s ability to coordinate with metal ions, which is relevant for its applications in catalysis and medicinal chemistry.
- Studies indicate that controlling moisture and reaction temperature is critical to prevent hydrolysis and side reactions, which can reduce yield and complicate purification.
Chemical Reactions Analysis
Types of Reactions
N-((Diphenylphosphoryl)methyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the benzamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphoryl oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Coordination Chemistry
Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions is valuable for synthesizing various metal-ligand complexes that can be utilized in catalysis and materials science.
Research has indicated that this compound may possess bioactive properties. Studies are ongoing to evaluate its potential as an antimicrobial or anticancer agent. The unique chemical structure allows it to interact with biological targets, influencing enzyme activity or receptor binding .
Drug Development
The compound is being explored for its potential in drug development due to its unique chemical characteristics. Its interactions with biological systems make it a candidate for further investigation in pharmacology and medicinal chemistry.
Material Science
In material science, Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- is used as a precursor for synthesizing advanced materials. Its chemical properties facilitate the development of new materials with specific functionalities.
Case Study 1: Coordination Complexes
A study demonstrated that Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- could effectively form coordination complexes with palladium(II), enhancing catalytic activity in cross-coupling reactions .
Case Study 2: Antimicrobial Properties
In vitro studies have shown that derivatives of Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- exhibit significant antimicrobial activity against various pathogens, indicating potential for therapeutic applications.
Mechanism of Action
The mechanism of action of N-((Diphenylphosphoryl)methyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide ()
- Structure: Retains the benzamide core but substitutes the phosphine oxide group with a dimethylamino group at the para position. The nitrogen is modified with hydroxy and phenyl groups.
- Molecular Weight : 256.30 g/mol (vs. ~411.37 g/mol for the target compound, estimated based on formula C₂₇H₂₅N₂O₂P).
- Functional Groups: Dimethylamino (electron-donating) vs. diphenylphosphinyl (electron-withdrawing).
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide ()
- Structure : Features a sulfonamide group and chloro/hydroxy substituents on the benzamide ring.
- Functional Groups: Sulfonamide (polar, acidic) vs. phosphine oxide (polar, non-acidic).
- Applications : Sulfonamide benzamides are common in pharmaceuticals (e.g., diuretics, anticonvulsants), contrasting with the target compound’s likely role in coordination chemistry .
Phosphorus-Containing Analogues
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl] ()
- Structure: A bis-phosphine ligand with two diphenylphosphino groups attached to a benzenamine core.
- Molecular Weight : 537.57 g/mol.
- Functional Groups: Diphenylphosphino (reducing, metal-coordinating) vs. diphenylphosphinyl (oxidized, less reactive).
- Applications : Widely used in transition-metal catalysis (e.g., cross-coupling reactions). The target compound’s phosphine oxide group may limit catalytic utility but enhance stability in oxidative environments .
N-Methyl-N-phenylbenzenamine ()
- Structure : A tertiary amine lacking the benzamide and phosphorus moieties.
- Molecular Weight : 183.25 g/mol.
- Functional Groups: N-methyl and phenyl groups (basic amine) vs. amide and phosphine oxide (polar, non-basic).
- Applications : Used as a stabilizer in polymers and explosives, whereas the target compound’s amide and phosphorus groups suggest different industrial or synthetic applications .
Tabulated Comparison of Key Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | ~411.37 | Benzamide, diphenylphosphinyl, N-methyl | Catalysis, coordination chemistry |
| 4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide | 256.30 | Dimethylamino, hydroxamic acid | Pharmaceuticals (HDAC inhibition) |
| Benzenamine, 2-(diphenylphosphino)-[...] | 537.57 | Bis-diphenylphosphino | Transition-metal catalysis |
| N-Methyl-N-phenylbenzenamine | 183.25 | Tertiary amine | Polymer stabilizers, explosives |
Research Findings and Implications
- Coordination Chemistry : The target compound’s phosphine oxide group can act as a Lewis base, coordinating to metals like palladium or platinum, albeit less effectively than phosphine ligands (). Its stability under oxidative conditions may favor applications in catalysis requiring air-tolerant systems.
- Solubility and Reactivity : The N-methyl group likely improves solubility in organic solvents compared to unsubstituted benzamides, as seen in analogous N-methylated compounds ().
- Hydrogen Bonding : Crystallographic studies of related benzamides () suggest intermolecular N–H⋯O and C–H⋯O interactions, which the target compound may exhibit, influencing crystal packing and material properties.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- presents a unique chemical structure that may confer specific therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- is characterized by the presence of a benzamide moiety substituted with a diphenylphosphinyl group. This specific substitution is believed to enhance its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Recent studies have indicated that benzamide derivatives can act as inhibitors of various enzymes, including:
- Histone Deacetylases (HDACs) : Compounds similar to benzamide have shown inhibitory effects on HDAC isoforms, which play crucial roles in gene expression regulation. For instance, azumamides derived from benzamide structures exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, 10, and 11 .
- GSK-3β Inhibition : Another study reported that certain benzamide derivatives serve as competitive inhibitors of GSK-3β with an IC50 value of 8 nM . This enzyme is implicated in various signaling pathways related to cancer and neurodegenerative diseases.
2. Anticancer Activity
Benzamide derivatives have been explored for their potential anticancer properties. The modulation of HDAC activity can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells . Moreover, compounds with similar structures have demonstrated efficacy in reducing tumor growth in preclinical models.
3. Anti-inflammatory Properties
In addition to their anticancer effects, some benzamide derivatives exhibit anti-inflammatory activities. They have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests potential applications in treating inflammatory diseases.
The biological activity of Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Metabolic Pathway Interference : By inhibiting key enzymes like HDACs and GSK-3β, these compounds can alter metabolic pathways critical for cancer progression and inflammation.
Case Study 1: HDAC Inhibition
A study evaluated the effects of a series of benzamide derivatives on HDAC activity. The results indicated that specific substitutions on the benzamide core significantly enhanced inhibitory potency against class I HDACs. The most potent compound demonstrated an IC50 value below 20 nM across multiple assays.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide-induced inflammation, a benzamide derivative reduced NO production by over 50% at concentrations as low as 1 µM. This highlights the compound's potential utility in managing inflammatory disorders.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
